molecular formula C11H17N3O B1462628 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 1097782-07-4

1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B1462628
CAS No.: 1097782-07-4
M. Wt: 207.27 g/mol
InChI Key: JHIRZYVYYUQGCU-UHFFFAOYSA-N
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Description

1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of molecules characterized by a pyrrole-2-carboxamide core, a structure known to be a privileged scaffold in drug discovery for its ability to interact with diverse biological targets . The specific substitution with a 1-methyl group on the pyrrole nitrogen and an N-(piperidin-4-yl) carboxamide group is a common motif in the design of bioactive molecules, as the piperidine ring often contributes to favorable pharmacokinetic properties and target binding . Compounds with this general structure have been investigated for their potential interactions with various enzymatic and receptor targets, making them valuable tools for probing biological pathways . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. As with all materials of this nature, proper handling procedures are essential. It is recommended to wear suitable personal protective equipment, including gloves and safety goggles, and to use the compound only in a well-ventilated environment or chemical fume hood . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-methyl-N-piperidin-4-ylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-8-2-3-10(14)11(15)13-9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIRZYVYYUQGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Pyrrole-2-carboxylic Acid Derivative

A common method involves converting the pyrrole-2-carboxylic acid into an activated ester or using coupling agents such as EDC∙HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole) to facilitate amide bond formation.

Typical procedure:

Step Reagents and Conditions Notes
1 Dissolve pyrrole-2-carboxylic acid in DMF/CH2Cl2 Cooling to 0°C to room temperature
2 Add EDC∙HCl, HOBt, DIPEA (base) Stir for 0.5 h
3 Add piperidin-4-yl amine Stir 18–30 h at room temperature
4 Work-up: Dilution with DCM, aqueous washings Purification by extraction and drying

This method yields the carboxamide in good to excellent yields (typically 70–85%) with high purity.

Alternative Coupling Agents and Conditions

Other coupling agents reported include PyBrOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and 2-chloro-1-methylpyridinium iodide, which have been used to improve coupling efficiency or reduce reaction times.

Coupling Agent Conditions Yield Range (%) Notes
EDC∙HCl / HOBt / DIPEA DMF, 0°C to RT, 18-30 h 70–85 Standard, mild conditions
PyBrOP / Pyridine MeCN, RT, 2 h ~39 Faster, moderate yield
2-chloro-1-methylpyridinium iodide / NEt3 DCM, RT, 18 h 28–49 Lower yield, alternative method

Synthesis of Pyrrole-2-carboxylic Acid Precursors

The pyrrole-2-carboxylic acid core can be synthesized via:

  • Cyclization reactions starting from appropriate substituted precursors.
  • Friedel-Crafts acylation of pyrrole derivatives followed by hydrolysis to the acid.

Subsequent methylation at the pyrrole nitrogen (N-1 position) is achieved by alkylation using methylating agents such as methyl iodide or methyl triflate under basic conditions.

Representative Synthetic Route Example

Step Intermediate / Reagent Reaction Type Conditions Yield (%)
1 1-methylpyrrole-2-carboxylic acid Preparation of acid Standard literature methods 80–90
2 Activation with EDC∙HCl and HOBt Amide coupling activation DMF, 0°C to RT, 0.5 h
3 Addition of piperidin-4-yl amine Amide bond formation RT, 18–30 h 70–85
4 Purification (extraction, crystallization) Isolation and purification Standard organic workup

Analytical and Characterization Data

The purity and identity of the final compound are confirmed by:

  • NMR Spectroscopy : Characteristic chemical shifts for aromatic and aliphatic protons, including signals for the methyl group on the pyrrole nitrogen and the piperidine ring protons.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.
  • Melting Point : Sharp melting points indicative of pure crystalline material.
  • Chromatography : TLC and HPLC monitoring during synthesis and purification.

Summary Table of Preparation Methods

Method No. Starting Material Coupling Agent(s) Solvent(s) Temperature Reaction Time Yield (%) Notes
1 1-methylpyrrole-2-carboxylic acid EDC∙HCl, HOBt, DIPEA DMF/CH2Cl2 0°C to RT 18–30 h 70–85 Most common, mild conditions
2 Same as above PyBrOP, Pyridine MeCN RT 2 h ~39 Faster, moderate yield
3 Same as above 2-chloro-1-methylpyridinium iodide, NEt3 DCM RT 18 h 28–49 Alternative, lower yield

Research Findings and Optimization Notes

  • The use of EDC∙HCl/HOBt is preferred due to its balance of reactivity and mild conditions, minimizing side reactions and racemization if chiral centers are present.
  • Reaction times are typically long (up to 30 hours) to ensure complete conversion.
  • Purification often involves aqueous washes to remove urea by-products and excess reagents, followed by organic solvent extraction.
  • Alternative coupling reagents can reduce reaction time but may compromise yield or require more rigorous purification.
  • The piperidin-4-yl amine can be used as free base or salt; free base form is generally preferred for coupling efficiency.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions typical for carboxamides and heterocycles:

3.1.1 Acylation

The piperidine nitrogen reacts with acylating agents (e.g., acetic anhydride) under basic conditions:
R COCl+Piperidine NHK CO R CO NH \text{R COCl}+\text{Piperidine NH}\xrightarrow{\text{K CO }}\text{R CO NH }
Example : Derivatives like 4-bromo-5-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide demonstrate bromination at the pyrrole ring .

3.1.2 Halogenation

Electrophilic substitution at the pyrrole ring:

  • Chlorination : N-chlorosuccinimide (NCS) selectively chlorinates the pyrrole at the 4-position .

  • Fluorination : Selectfluor-mediated fluorination introduces fluorine at the 5-position .

Reaction Reagent Position Yield
ChlorinationNCS, DCMPyrrole C-461%
FluorinationSelectfluorPyrrole C-545%

Structural Modifications

Derivatives are synthesized via:

  • Substitution of Piperidine : Replacement with substituted piperidines (e.g., trifluoromethyl-pyrimidine).

  • Pyrrole Ring Functionalization : Addition of bromine , fluorine , or thiophene moieties.

Modification Structure Key Reagent Biological Impact
Piperidine substitutionPyrimidinePyrimidine-4-carbonyl chlorideEnhanced fibrosis/cancer activity
Pyrrole brominationC-4 Br NBS, HBrIncreased enzymatic inhibition

Mechanistic Insights

  • Hydrogen bonding : The carboxamide group forms critical interactions with enzyme active sites .

  • Electron-donating effects : Methyl substitution at the pyrrole N enhances stability in metabolic pathways .

Stability and Degradation

  • Hydrolysis : The carboxamide undergoes slow hydrolysis under acidic conditions (pH < 5), yielding pyrrole-2-carboxylic acid .

  • Metabolic clearance : Substituents at the pyrrole C-4 are prone to oxidative degradation in liver microsomes .

Scientific Research Applications

Drug Development for Neurological Disorders

Research indicates that derivatives of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide are being explored as potential therapeutic agents for neurological disorders. These compounds may target specific pathways involved in neurodegeneration, thereby offering new avenues for treatment.

Anticancer Activity

The compound has shown promise in cancer research, particularly as an inhibitor of specific enzymes involved in tumor progression. For instance, it has been identified as an inhibitor of adenylyl cyclase in Giardia lamblia, suggesting its potential for targeted biochemical interactions that could be leveraged in cancer therapy.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
N-(piperidin-4-yl)benzamideContains a benzene instead of pyrroleKnown for anti-inflammatory activity
Pyrrolidine derivativesSimilar ring structureOften used in CNS drug development
Indole derivativesSimilar nitrogen-containing heterocyclesPotent against various cancers

This table illustrates how the unique combination of piperidine and pyrrole rings in this compound enhances its ability to interact with multiple biological targets.

Case Studies and Research Findings

Recent studies have focused on optimizing synthesis routes for this compound to enhance yield and purity. Research findings indicate that the compound's derivatives have been tested in various preclinical models, demonstrating efficacy in reducing tumor growth and modulating neurological symptoms associated with disorders like Alzheimer's disease.

Case Study: Anticancer Activity

In one study, derivatives of this compound were evaluated for their ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent.

Case Study: Neurological Disorders

Another study investigated the effects of this compound on neuroinflammation models. The results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting a neuroprotective effect that warrants further exploration.

Mechanism of Action

The mechanism of action of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, differing primarily in substituents on the pyrrole ring, piperidine moiety, or additional functional groups:

Compound Name Key Structural Differences Biological Activity Physicochemical Properties
4-Bromo-5-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide Bromo and nitro groups at positions 4 and 5 of the pyrrole ring; 3-nitropyridinyl substitution on piperidine Binds to S. aureus GyrB ATPase domain (IC₅₀: <1 µM) Higher molecular weight (MW: ~463 g/mol); reduced solubility due to nitro group
MGB30 (E)-N-(3-(dimethylamino)propyl)-1-methyl-4-(1-methyl-4-(4-styrylbenzamido)-1H-pyrrole-2-carboxamido)-1H-pyrrole-2-carboxamide Styrylbenzamido group; dimethylaminopropyl chain DNA minor groove binder with antiamoebic activity (MIC: 2 µg/mL against E. histolytica) Increased hydrophilicity due to dimethylamino group; MW: ~600 g/mol
MGB-BP-3 Quinolin-3-ylvinyl and morpholinoethyl substituents Potent antibacterial agent (MIC: 0.25 µg/mL against S. aureus) High MW (631.72 g/mol); limited solubility in aqueous media
1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide Pyridin-3-ylmethyl instead of piperidin-4-yl Unspecified activity; used as a building block Lower MW (218.3 g/mol); improved solubility
Compound 14 (from ) Macrocyclic benzo[e]pyrrolo[1,2-a][1,4]diazepin-8-yl group Broad-spectrum antibacterial (MIC: 4 µg/mL against K. pneumoniae) High complexity (MW: ~800 g/mol); requires HPLC purification

Biological Activity

1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potent inhibitor of adenylyl cyclase in Giardia lamblia, which plays a critical role in the parasite's signal transduction pathways. The inhibition occurs through a competitive mechanism, suggesting that the compound binds to the active site of the enzyme, preventing substrate access and subsequent signal amplification .

Therapeutic Applications

Research indicates that this compound may have therapeutic applications in treating infections caused by Giardia lamblia. Its ability to inhibit adenylyl cyclase suggests potential use as an antiparasitic agent. Additionally, studies have indicated that derivatives of pyrrole-2-carboxamides exhibit significant activity against drug-resistant strains of tuberculosis (TB), showcasing their broad-spectrum antimicrobial potential .

Similar Compounds

This compound can be compared to other pyrrole derivatives and heterocyclic compounds. For instance, its structural modifications have been shown to affect potency and selectivity against various biological targets. A study highlighted that modifications on the pyrrole ring significantly influenced the anti-TB activity, with certain substituents enhancing efficacy while maintaining low cytotoxicity .

Table: Comparison of Biological Activities

Compound NameTargetMechanism of ActionPotency (IC50)Reference
This compoundAdenylyl CyclaseCompetitive inhibitionNot specified ,
Pyrrole-2-carboxamide derivativesMmpL3 (Mycobacterium)Inhibition of mycolic acid biosynthesisMIC < 0.016 μg/mL
Indole-2-carboxamide derivativesAlphavirus replicationInhibition of viral replication10-fold improvement in potency

Case Studies

A notable case study involved the evaluation of this compound against Giardia lamblia. The study demonstrated that this compound effectively reduced parasite viability in vitro, suggesting its potential as a therapeutic agent for giardiasis. The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance efficacy while minimizing toxicity .

Q & A

Q. What are the critical parameters for synthesizing 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide with high yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions requiring precise control of temperature (e.g., reflux conditions), pH (to avoid side reactions), and solvent selection (e.g., ethanol or methanol). Catalysts like triethylamine may enhance reaction efficiency. Key steps include:

  • Amide bond formation between the pyrrole and piperidine moieties.
  • Purification via column chromatography or preparative HPLC to isolate the product from intermediates.
  • Yield optimization by monitoring reaction progress using TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for verifying the presence of the methyl group on the pyrrole ring and the piperidine-carboxamide linkage. For example, the methyl group typically resonates at δ 2.1–2.3 ppm in 1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by separating impurities under reverse-phase conditions .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]+ at m/z 248.2) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound in biological systems?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) can model bond dissociation energies and electron density maps to predict hydrolysis susceptibility of the carboxamide group .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions between the piperidine ring and protein residues .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on the compound’s logP (~2.5) and topological polar surface area (~60 Ų) .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs of this compound?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs with modifications (e.g., halogen substitutions on the pyrrole ring) to identify critical functional groups. For example, replacing the methyl group with a trifluoromethyl group may alter enzyme binding affinity .
  • Orthogonal Assays : Validate activity using multiple assays (e.g., fluorescence polarization and surface plasmon resonance) to rule out assay-specific artifacts .
  • Crystallographic Validation : Resolve ambiguities in binding modes via X-ray crystallography of the compound bound to its target .

Q. How can reaction conditions be optimized to minimize degradation of this compound during storage?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests under varying pH (3–9), temperature (4–40°C), and light exposure to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
  • Formulation Strategies : Use lyophilization or encapsulation in cyclodextrins to enhance shelf life.
  • Analytical Monitoring : Track degradation products using LC-MS and adjust storage conditions (e.g., inert atmosphere, −20°C) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical Data PointsReference
1H NMRδ 2.1–2.3 ppm (N-methyl), δ 3.5–4.0 ppm (piperidine)
HPLC (C18 column)Retention time: 8.2 min, 95% acetonitrile/water
HRMS[M+H]+ calculated: 248.2, observed: 248.3

Q. Table 2. Comparison of Structural Analogs and Biological Activity

Analog StructureKey ModificationReported Activity (IC50)Reference
5-Chloro-pyrrole derivativeChlorine substitution12 nM (Enzyme X)
Trifluoromethyl-piperidine derivativeCF3 group on piperidine8 nM (Enzyme X)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
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1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

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